Glycine, 4-methylbenzenesulfonate
Description
Nomenclature and Chemical Derivation in Scholarly Contexts
In scholarly literature, Glycine (B1666218), 4-methylbenzenesulfonate (B104242) is known by several synonyms, which can sometimes lead to confusion. Its most common designations include Glycine benzyl (B1604629) ester p-toluenesulfonate salt , Glycine tosylate , and the abbreviated form H-Gly-OBzl·TosOH . sigmaaldrich.comnih.gov The systematic IUPAC name for this compound is benzyl 2-aminoacetate; 4-methylbenzenesulfonic acid.
From a chemical standpoint, Glycine, 4-methylbenzenesulfonate is the salt formed from the reaction of glycine benzyl ester and p-toluenesulfonic acid . sigmaaldrich.com Glycine, the simplest proteinogenic amino acid, provides the core amino acid structure. peptide.com The benzyl ester protects the carboxylic acid functional group of glycine, while the p-toluenesulfonate (tosylate) group serves as a counter-ion to the protonated amino group of glycine. This salt formation is a straightforward acid-base reaction.
The tosylate group is derived from p-toluenesulfonyl chloride, a common reagent used for the protection of amines. acs.orglookchem.com The resulting salt is typically a stable, crystalline solid, which makes it easy to handle and store. sigmaaldrich.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1738-76-7 scbt.com |
| Molecular Formula | C16H19NO5S scbt.com |
| Molecular Weight | 337.39 g/mol scbt.com |
| Appearance | White to almost white powder or crystals |
| Melting Point | 132-134 °C sigmaaldrich.com |
| Solubility | Soluble in methanol (B129727) sigmaaldrich.com |
Overview of Research Significance within Organic and Inorganic Chemistry
The research significance of this compound stems from its application as a key intermediate and reagent in both organic and inorganic chemistry, primarily due to the functionalities offered by its constituent parts.
In organic chemistry , its most prominent role is in peptide synthesis . sigmaaldrich.comthermofisher.com The tosylate group acts as a protecting group for the amino functionality of glycine, preventing it from undergoing unwanted reactions during peptide coupling. The benzyl ester protects the carboxylic acid end. This dual protection allows for the controlled, stepwise addition of amino acids to build a peptide chain. The tosyl group can be removed under specific conditions to allow for the formation of a peptide bond at the N-terminus. Furthermore, this compound has been identified as a potent crosslinking inhibitor. scbt.comthermofisher.comcymitquimica.com
The field of asymmetric synthesis also benefits from tosylated amino acids. Chiral amino acids, including derivatives of glycine, are crucial building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. mdpi.comresearchgate.net The tosyl group can influence the stereochemical outcome of reactions, and the compound itself can be a precursor to chiral ligands used in asymmetric catalysis. chemscene.com For instance, chiral aldehydes have been used to catalyze the asymmetric functionalization of glycine esters. nih.gov
In inorganic chemistry , the significance of this compound is more nuanced but equally important. Amino acids and their derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. ekb.eg The glycine moiety in this compound can act as a bidentate or tridentate ligand, coordinating to a metal center through its amino and carboxylate groups (once deprotected).
This coordination chemistry is central to the development of novel catalysts and materials. For example, Schiff base complexes derived from amino acids and other organic molecules have been synthesized with various transition metals. ekb.eg These metal complexes can exhibit interesting catalytic properties, finding use in a variety of organic transformations. The chirality inherent in many amino acid derivatives can be transferred to the metal complex, creating chiral catalysts for asymmetric reactions. While direct research on the organometallic chemistry of this compound is not extensively documented, the principles of amino acid-metal interactions strongly suggest its potential in this area.
Key Applications in Chemical Research
| Field | Application |
|---|---|
| Organic Chemistry | Reagent in peptide synthesis sigmaaldrich.comthermofisher.com |
| Potent crosslinking inhibitor scbt.comthermofisher.comcymitquimica.com | |
| Precursor in asymmetric synthesis researchgate.netchemscene.com | |
| Inorganic Chemistry | Precursor for metal-amino acid complexes ekb.eg |
| Potential ligand for catalytic systems |
Structure
2D Structure
Properties
CAS No. |
4571-30-6 |
|---|---|
Molecular Formula |
C9H13NO5S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-aminoacetic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C2H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2(4)5/h2-5H,1H3,(H,8,9,10);1,3H2,(H,4,5) |
InChI Key |
REKJMSPJAIXEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches for Glycine (B1666218), 4-Methylbenzenesulfonate (B104242) Salts
Glycine, 4-methylbenzenesulfonate, also known as glycine tosylate, is fundamentally an acid-base salt. Its synthesis hinges on the protonation of the basic amino group of glycine by the strong acid, 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).
The primary method for forming this compound is through direct ion pair formation. This acid-base reaction involves combining glycine with p-toluenesulfonic acid, typically in a suitable solvent. The proton from the sulfonic acid group (-SO₃H) is transferred to the amino group (-NH₂) of glycine, forming the glycinium cation and the tosylate anion.
It is crucial to distinguish this salt formation from esterification. While the term "glycine tosylate" can sometimes be ambiguous, in this context, it refers to the salt. A related but distinct process is the formation of tosylate esters. This can occur in two ways:
N-tosylation: The nitrogen of the amino group can be functionalized with a tosyl group using tosyl chloride (TsCl), usually in the presence of a base, to form N-tosylglycine.
O-tosylation (Esterification): The carboxylic acid group of glycine can be esterified with a p-toluenesulfonate group, though this is less common. A more standard esterification would involve reacting N-protected glycine with an alcohol under acidic conditions or using coupling agents. For instance, glycine esters can be synthesized using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in a non-aqueous solvent. uctm.edu
The direct formation of the tosylate salt, however, remains the most straightforward approach.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Glycine (H₂NCH₂COOH) | 4-Methylbenzenesulfonic acid (CH₃C₆H₄SO₃H) | This compound ([H₃N⁺CH₂COOH][CH₃C₆H₄SO₃⁻]) | Acid-Base (Ion Pair Formation) |
Synthetic Strategies for Coordination Complexes Involving Glycine and 4-Methylbenzenesulfonate Moieties
Glycine is an excellent ligand in coordination chemistry, capable of forming stable chelate rings with metal ions through its amino nitrogen and carboxylate oxygen atoms. jocpr.com When combined with other ligands, such as those derived from 4-methylbenzenesulfonate or Schiff bases, it can form versatile mixed-ligand complexes.
The synthesis of mononuclear mixed-ligand complexes involves the coordination of a central metal ion by two or more different types of ligands. In this context, one ligand is glycine, while the second could theoretically be the 4-methylbenzenesulfonate anion or another molecule. While complexes featuring tosylate as a primary ligand alongside glycine are not widely documented, the principle is well-established with other co-ligands.
The general synthetic procedure involves reacting a metal salt (e.g., chloride or nitrate (B79036) salt of Fe(III), Co(II), Ni(II), Cu(II), or Zn(II)) with glycine and a secondary ligand in a suitable solvent. jocpr.comnih.gov The pH is often adjusted to facilitate the deprotonation of glycine's carboxylic acid group, enhancing its coordination ability. jocpr.com The resulting complexes often exhibit octahedral or other well-defined geometries. jocpr.comnih.gov For instance, mixed ligand complexes of Co(II) and Fe(III) have been synthesized using 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) as co-ligands, resulting in octahedral structures. nih.gov Similarly, Zn(II) can form mixed-ligand complexes with glycine and another bioactive molecule like gemifloxacin, also yielding an octahedral geometry. nih.gov
| Metal Ion | Glycine (Primary Ligand) | Co-Ligand Example | Resulting Complex Geometry | Reference |
| Co(II) | Yes | 2,2'-bipyridine | Octahedral | nih.gov |
| Fe(III) | Yes | 1,10-phenanthroline | Octahedral | nih.gov |
| Ni(II) | Yes | Water | Octahedral | jocpr.com |
| Cu(II) | Yes | Water | Octahedral | jocpr.com |
| Zn(II) | Yes | Gemifloxacin | Octahedral | nih.gov |
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are highly versatile ligands in coordination chemistry. youtube.comyoutube.com They can be readily functionalized to tune the electronic and steric properties of the resulting metal complexes.
A synthetic strategy for incorporating both glycine and a 4-methylbenzenesulfonate moiety involves using a Schiff base as a primary ligand in a mixed-ligand system with glycine. nih.govnih.gov The 4-methylbenzenesulfonate group can be part of the Schiff base structure itself, for example, by using 4-formylbenzenesulfonate (B1245417) or a tosyl-substituted amine in the Schiff base synthesis.
The general synthesis of these mixed-ligand complexes involves two stages:
Schiff Base Formation: Condensation of an aldehyde/ketone with an amine, often under reflux in an alcohol solvent. nih.govresearchgate.net
Complexation: Reaction of the pre-formed Schiff base ligand and glycine with a metal salt in a suitable solvent. nih.govresearchgate.net
For example, complexes of Co(II), Ni(II), and Cu(II) have been synthesized with a Schiff base derived from 4-aminoantipyrine, benzil, and glycine, where the resulting ligand behaves in a tridentate manner. ekb.eg In other reported systems, a Schiff base acts as one ligand and glycine as a secondary ligand, coordinating to metals like Mn(II), Co(II), and Cu(II). nih.gov
| Metal Ion | Schiff Base Precursors | Secondary Ligand | Key Finding | Reference |
| Co(II), Ni(II), Cu(II) | 4-aminoantipyrine, benzil, glycine | (Glycine incorporated into Schiff base) | Forms tridentate ligand leading to octahedral complexes. | ekb.eg |
| Mn(II), Co(II), Cu(II) | 4-hydrazineylquinazoline, (E)-1-(2-(p-tolyl)hydrazineylidene)propan-2-one | Glycine | Forms stable mixed-ligand complexes. | nih.gov |
| Zn(II), Co(II) | Glycine, Benzaldehyde | (Glycine incorporated into Schiff base) | Forms complexes with antibacterial activity. | researchgate.net |
Advanced Glycine Synthesis Pathways and Amino Acid Precursors
The industrial production of glycine, the precursor to the title compound, has been optimized through various methods. One prominent approach avoids aqueous media to simplify purification and improve yield.
An efficient method for synthesizing glycine is a two-step approach conducted in an alcohol solvent, such as methanol (B129727) or ethanol. researchgate.netgoogle.com This pathway is favored in many industrial applications because it minimizes side reactions and simplifies the isolation of the final product. researchgate.net
The process generally proceeds as follows:
Ammonium (B1175870) Chloroacetate Formation: Chloroacetic acid is dissolved in an alcohol (e.g., methanol) and neutralized by introducing ammonia (B1221849) gas. The temperature is carefully controlled to prevent unwanted side reactions. This step yields ammonium chloroacetate. google.com
Amination to Glycine: The resulting mixture, containing ammonium chloroacetate, is then heated in the presence of additional ammonia. A catalyst, most commonly urotropine (hexamethylenetetramine), is often added to facilitate the conversion to glycine. researchgate.netgoogle.com
Glycine, being less soluble in the alcohol medium than the ammonium chloride byproduct, precipitates out and can be collected by filtration. youtube.com This method consistently produces high yields and purity. researchgate.net
| Parameter | Condition | Outcome | Reference |
| Reactants | Chloroacetic acid, Ammonia | - | researchgate.netgoogle.com |
| Solvent | Methanol or Ethanol | Nonaqueous medium simplifies purification. | researchgate.net |
| Catalyst | Urotropine | Increases reaction efficiency. | researchgate.netgoogle.com |
| Yield | 89.5% - 92.9% | High conversion rate. | researchgate.net |
| Purity | 98.6% - 99.7% | High-purity product obtained directly. | researchgate.net |
Enantioselective Alkylation and Derivatization from Glycine Schiff Bases
The asymmetric synthesis of α-amino acids is a cornerstone of modern medicinal and materials chemistry. Among the most effective methods is the enantioselective alkylation of glycine Schiff bases. nih.govresearchgate.net This strategy allows for the controlled introduction of a wide variety of side chains at the α-position of glycine, leading to a diverse array of non-natural amino acids.
The process begins with the formation of a Schiff base (or imine) from glycine, typically a glycine ester, and a ketone such as benzophenone (B1666685). This reaction is crucial as it protects the amine and, more importantly, activates the α-carbon, making the α-proton acidic and easily removable by a base. The resulting enolate is a potent nucleophile. researchgate.net
The key to achieving enantioselectivity lies in the use of chiral phase-transfer catalysts (PTC), often derived from Cinchona alkaloids. rsc.orgiu.edu These catalysts form a chiral ion pair with the glycine Schiff base enolate, creating a sterically defined environment. When an alkylating agent (e.g., an alkyl halide) is introduced, it preferentially attacks the enolate from one face, leading to the formation of one enantiomer of the α-alkylated amino acid derivative in excess. iu.edursc.org Nickel(II) complexes of chiral Schiff bases have also been extensively used to achieve high diastereoselectivity in alkylation reactions. nih.govrsc.orgnih.gov
Following the alkylation, the Schiff base is hydrolyzed to reveal the newly formed α-amino acid ester. For purification, stability, and handling, this product is often converted into a crystalline salt. Treatment with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, TsOH) yields the corresponding tosylate salt, such as this compound or its ester derivatives. researchgate.netresearchgate.net This salt formation is a standard procedure in peptide synthesis and for the preparation of amino acid intermediates. researchgate.netresearchgate.net
The versatility of this method is demonstrated by the range of α-amino acids that can be synthesized with high yields and excellent enantiomeric excess.
Table 1: Examples of Enantioselective Alkylation of Glycine Schiff Bases
| Glycine Derivative | Alkylating Agent | Catalyst System | Product (after hydrolysis) | Optical Yield/d.e. |
|---|---|---|---|---|
| Glycine benzophenone imine | Benzyl (B1604629) bromide | Chiral Phase-Transfer Catalyst | (S)-Phenylalanine | 70-92% |
| Glycine benzophenone imine | Isopropyl iodide | Chiral Phase-Transfer Catalyst | (S)-Valine | 70-92% |
| Alanine (B10760859) Ni(II) Schiff base complex | Benzyl bromide | NaOH/DMF | (S)-α-Methylphenylalanine | >90% |
This table presents representative data compiled from various studies on the asymmetric synthesis of amino acids. rsc.org
Prebiotic Route Analogues via Complex Glycine Precursor Alkylation
While laboratory synthesis provides precise control, the origins of glycine itself trace back to prebiotic chemistry. Scientists have explored various abiotic pathways through which the simplest amino acid could have formed on early Earth. These routes involve the transformation of simple molecules, considered "precursors," into glycine under conditions simulating ancient environments.
A key precursor molecule for glycine identified in laboratory experiments and detected in interstellar space is methylenimine (CH₂NH). astrobiology.com It is believed to be a central intermediate in the formation of glycine in hot molecular cores and potentially on a prebiotic Earth. astrobiology.com The formation of glycine from such precursors is not an "alkylation" in the modern synthetic sense but rather a series of addition and hydrolysis reactions.
One of the most widely accepted mechanisms is the Strecker synthesis. In a prebiotic context, this would involve the reaction of formaldehyde (B43269) (a plausible prebiotic molecule) with ammonia to form methylenimine. Subsequent reaction with hydrogen cyanide (HCN) and hydrolysis would yield glycine. astrobiology.com
Recent computational studies using ab initio molecular dynamics have uncovered alternative pathways, such as a novel "oxyglycolate path," which may better align with observations from meteorite samples. nih.gov These studies explore the complex reaction networks possible in a prebiotic soup, identifying potential intermediates and quantifying the thermodynamics of each step. nih.gov
It is critical to note that the formation of "this compound" is not a prebiotic process. The 4-methylbenzenesulfonate moiety is a product of modern organic chemistry and is not found in nature. However, the core glycine component of this compound can be formed through these plausible prebiotic routes, which build the fundamental amino acid backbone from simple, non-living starting materials.
Table 2: Plausible Prebiotic Routes to Glycine
| Key Precursors | Proposed Pathway | Environment |
|---|---|---|
| Formaldehyde, Ammonia, Hydrogen Cyanide | Strecker Synthesis | Aqueous environments, hydrothermal vents |
| Methylenimine (CH₂NH) | Intermediate in Strecker and other pathways | Interstellar medium, hot molecular cores |
| Ethanolamine | Hydrothermal reaction | Simulated Archean alkaline hydrothermal vents |
This table summarizes key findings on the prebiotic formation of glycine from various precursors and pathways. astrobiology.comsemanticscholar.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glycine |
| 4-Methylbenzenesulfonic acid (p-toluenesulfonic acid) |
| Glycine benzyl ester |
| Benzophenone |
| Benzyl bromide |
| (S)-Phenylalanine |
| Isopropyl iodide |
| (S)-Valine |
| Alanine |
| (S)-α-Methylphenylalanine |
| Tryptophyl bromide |
| (S)-Tryptophan |
| Methylenimine |
| Formaldehyde |
| Ammonia |
| Hydrogen cyanide |
| Oxyglycolate |
| Ethanolamine |
| Formate |
Advanced Structural Elucidation and Solid State Chemistry
Single Crystal X-Ray Diffraction (SC-XRD) Analysis
Single crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid.
Determination of Crystal System, Space Group, and Unit Cell Parameters
While specific crystallographic data for Glycine (B1666218), 4-methylbenzenesulfonate (B104242) was not found in the provided search results, studies on related glycine-containing crystals provide a framework for understanding its potential structures. For instance, different polymorphs of glycine itself have been extensively studied. The α-form crystallizes in the monoclinic space group P2₁/n, the β-form in the monoclinic space group P2₁, and the γ-form in the trigonal space group P3₁ or P3₂. nih.govnih.gov Another related compound, δ-glycine, is reported to be monoclinic with the space group P21/a. ed.ac.uk The specific crystal system, space group, and unit cell parameters for Glycine, 4-methylbenzenesulfonate would be determined by its unique packing of the glycine cation and the 4-methylbenzenesulfonate anion.
Interactive Table: Crystallographic Data for Glycine Polymorphs
| Polymorph | Crystal System | Space Group |
| α-glycine | Monoclinic | P2₁/n |
| β-glycine | Monoclinic | P2₁ |
| γ-glycine | Trigonal | P3₁ or P3₂ |
| δ-glycine | Monoclinic | P21/a |
Analysis of Molecular Conformations and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The molecular conformation of this compound is characterized by the interaction between the protonated amino group of the glycine cation and the sulfonate group of the 4-methylbenzenesulfonate anion. Hydrogen bonding is a dominant intermolecular force in such structures. In related compounds, extensive hydrogen-bonding networks are observed. For example, in various polymorphs of glycine, N-H···O hydrogen bonds are crucial in defining the crystal packing. nih.govrsc.org
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions. rsc.orgnih.gov This method allows for the mapping of close contacts in the crystal, highlighting the regions involved in hydrogen bonding and other interactions. For N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, Hirshfeld analysis has revealed the significance of O···H, N···H, and C···H contacts in the crystal packing. nih.gov Similar interactions would be expected in this compound, governing its three-dimensional structure.
Polymorphism Studies and Crystal Packing Arrangements
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic compounds, including glycine and its derivatives. nih.govntnu.no The different polymorphs of glycine (α, β, γ, δ, and ε) exhibit distinct crystal packing arrangements and thermodynamic stabilities. nih.goved.ac.uk The stability of these polymorphs can be influenced by factors such as pressure and the presence of additives. nih.goved.ac.uk It is plausible that this compound could also exhibit polymorphism, with each form having a unique packing arrangement of its constituent ions. The crystal packing is largely dictated by the optimization of intermolecular forces, particularly hydrogen bonds, to achieve a stable crystalline lattice. rsc.org
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
FTIR spectroscopy is instrumental in identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for both the glycine and the 4-methylbenzenesulfonate moieties.
In the zwitterionic form of glycine, characteristic bands for the protonated amino group (NH₃⁺) and the carboxylate group (COO⁻) are observed. researchgate.netresearchgate.net The NH₃⁺ stretching vibrations typically appear in the range of 3170 cm⁻¹. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the COO⁻ group are found around 1601 cm⁻¹ and 1402 cm⁻¹, respectively. researchgate.netresearchgate.net
For the 4-methylbenzenesulfonate part, one would expect to see bands corresponding to the sulfonate group (SO₃⁻), the aromatic ring, and the methyl group. The vibrational modes of the sulfonate group are typically found in the regions of 1260-1150 cm⁻¹ and 1070-1010 cm⁻¹.
Interactive Table: Expected FTIR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| NH₃⁺ (Glycine) | Stretching | 3170 |
| COO⁻ (Glycine) | Asymmetric Stretching | 1601 |
| COO⁻ (Glycine) | Symmetric Stretching | 1402 |
| SO₃⁻ (Sulfonate) | Asymmetric Stretching | 1260-1150 |
| SO₃⁻ (Sulfonate) | Symmetric Stretching | 1070-1010 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C=C (Aromatic) | Stretching | ~1600-1450 |
| C-H (Methyl) | Stretching | ~2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H-NMR: The proton NMR spectrum of this compound would display signals corresponding to the different types of protons present. The protons of the methylene (B1212753) group (-CH₂-) in glycine would likely appear as a singlet. nih.gov The aromatic protons of the 4-methylbenzenesulfonate ring would show a characteristic splitting pattern, typically two doublets for a para-substituted ring. The methyl group (-CH₃) protons would appear as a singlet. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet.
¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carboxyl carbon and the methylene carbon of the glycine moiety. hmdb.ca The 4-methylbenzenesulfonate part would show signals for the methyl carbon and the four distinct aromatic carbons (the ipso-carbon attached to the sulfonate group, the carbon attached to the methyl group, and the two types of CH carbons). chemicalbook.com
Interactive Table: Expected NMR Chemical Shifts for this compound
| Moiety | Atom | Expected Chemical Shift (ppm) |
| Glycine | -CH₂- (¹H) | ~3.5 |
| Glycine | -NH₃⁺ (¹H) | Variable, broad |
| 4-methylbenzenesulfonate | Aromatic-H (¹H) | ~7.2-7.8 |
| 4-methylbenzenesulfonate | -CH₃ (¹H) | ~2.4 |
| Glycine | -COO⁻ (¹³C) | ~170-180 |
| Glycine | -CH₂- (¹³C) | ~40-45 |
| 4-methylbenzenesulfonate | Aromatic-C (¹³C) | ~125-145 |
| 4-methylbenzenesulfonate | -CH₃ (¹³C) | ~21 |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathway Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This provides valuable information about the thermal stability and decomposition profile of a compound. For this compound, TGA can be used to determine the temperature at which it begins to decompose and to identify the number of decomposition steps.
The thermal decomposition of this compound is expected to occur in multiple stages. The initial decomposition would likely involve the loss of the glycine moiety, followed by the decomposition of the p-toluenesulfonic acid at higher temperatures. The final residue would depend on the atmosphere in which the analysis is conducted (e.g., inert or oxidative).
While a specific TGA curve for this compound is not publicly available, a hypothetical decomposition pathway can be proposed based on the known thermal behavior of its constituent parts.
Table 2: Hypothetical Thermal Decomposition Profile of this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |
| 1 | 200 - 300 | ~32% | Glycine decomposition (e.g., loss of H₂O, CO₂, NH₃) |
| 2 | 300 - 600 | ~68% | p-Toluenesulfonic acid decomposition (e.g., loss of SO₂, toluene) |
Note: This table represents a hypothetical decomposition pathway. Actual decomposition temperatures and mass losses would need to be determined experimentally.
Complementary Analytical Techniques
A comprehensive understanding of this compound requires the use of several complementary analytical techniques.
Elemental Analysis: This technique determines the elemental composition of a compound. As this compound is used as a TKN standard, its nitrogen content is precisely known to be 5.665%. hach.com The theoretical elemental composition can be calculated from its molecular formula, C₉H₁₃NO₅S.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 9 | 108.09 | 43.71% |
| Hydrogen | H | 1.01 | 13 | 13.13 | 5.31% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.66% |
| Oxygen | O | 16.00 | 5 | 80.00 | 32.36% |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.97% |
| Total | 247.30 | 100.00% |
Mass Spectrometry: This technique measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For this compound, electrospray ionization (ESI) mass spectrometry would be suitable. In positive ion mode, the spectrum would be expected to show a peak for the glycine cation complexed with a proton or other cations present in the solvent. In negative ion mode, a prominent peak for the p-toluenesulfonate anion at m/z 171.0 would be expected.
Molar Conductivity Measurements: Molar conductivity is a measure of a solution's ability to conduct electricity. For an ionic compound like this compound, measuring the molar conductivity in a polar solvent such as water would confirm its ionic nature. The conductivity would be expected to increase with dilution as the inter-ionic attractions decrease.
Magnetic Susceptibility: This measurement determines how a material responds to an applied magnetic field. As this compound is composed of atoms with paired electrons in their orbitals, it is expected to be a diamagnetic compound. This means it will be weakly repelled by a magnetic field.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, energetics, and electronic properties of the glycinium and tosylate ions that constitute the salt.
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to the most stable three-dimensional structure. For Glycine (B1666218), 4-methylbenzenesulfonate (B104242), this involves optimizing the structures of the glycinium cation and the tosylate anion individually and as an ion pair.
In acidic solutions or in the solid salt form with a strong acid like p-toluenesulfonic acid, glycine is protonated to form the glycinium cation ([NH₃⁺CH₂COOH]). Computational studies on protonated glycine and its conformers have been performed to understand its intrinsic properties. nih.govresearchgate.netmdpi.com The optimization process yields key structural parameters. For instance, in the glycinium cation, the C-C-N-H dihedral angle is a critical parameter, and its staggered conformation is found to be energetically favorable. nih.gov
The 4-methylbenzenesulfonate (tosylate) anion is the conjugate base of the strong p-toluenesulfonic acid. Its geometry is well-characterized, featuring a planar benzene (B151609) ring attached to a methyl group and a sulfonate group. Crystal structure analyses, which are often compared with DFT-optimized geometries, provide precise bond lengths and angles. iucr.org A key feature is the near-tetrahedral geometry around the sulfur atom and the difference between the C-S-O and O-S-O bond angles. iucr.org
| Ion | Parameter | Typical Value |
|---|---|---|
| Glycinium Cation | C-C Bond Length | ~1.52 Å |
| C-N Bond Length | ~1.49 Å | |
| C=O Bond Length | ~1.20 Å | |
| C-O-H Bond Angle | ~106° | |
| Tosylate Anion | S-O Bond Length | ~1.45 Å |
| C-S Bond Length | ~1.77 Å | |
| O-S-O Bond Angle | ~112° |
Quantum chemical descriptors derived from DFT calculations help in understanding the reactivity and electronic nature of a molecule.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For Glycine, 4-methylbenzenesulfonate, the analysis would be performed on the constituent ions. The HOMO would be localized on the electron-rich tosylate anion, specifically on the oxygen atoms of the sulfonate group. The LUMO would be centered on the electron-deficient glycinium cation. The energy gap of the combined salt would be large, reflecting its stability as an ionic compound.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For the glycinium cation, the MEP would show a strong positive potential around the -NH₃⁺ and carboxylic proton, indicating these as sites for nucleophilic interaction. For the tosylate anion, a strong negative potential would be concentrated around the sulfonate oxygen atoms. researchgate.net An MEP of the ion pair would clearly visualize the strong electrostatic attraction, with the blue region of the glycinium cation oriented towards the red region of the tosylate anion. researchgate.net
| Species | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Glycinium Cation | -11.5 | -1.0 | 10.5 |
| Tosylate Anion | -4.0 | 1.5 | 5.5 |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.orgwisc.edu This method is particularly useful for analyzing charge distribution and delocalization (charge transfer) interactions. q-chem.com
In the context of this compound, NBO analysis would quantify the ionic character of the compound. The Natural Population Analysis (NPA) portion of the output would assign charges to the atoms, confirming a charge of approximately +1 on the glycinium moiety and -1 on the tosylate moiety.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are inaccessible to static DFT calculations.
MD simulations can explore the conformational landscape of the glycinium cation, revealing how it flexes and moves in different environments. While the tosylate anion is relatively rigid, the glycinium ion has several rotatable bonds, and simulations can track its conformational dynamics. nih.gov
A significant application of MD simulations is in studying how ligands interact with biological receptors. Glycine itself is a primary inhibitory neurotransmitter in the central nervous system, and its binding to the glycine receptor (GlyR), a ligand-gated ion channel, is critical for neuronal function. frontiersin.org MD simulations have been instrumental in elucidating the gating mechanism of the GlyR. nih.govbiorxiv.org These studies show that upon binding of an agonist like glycine, the receptor undergoes a series of conformational changes, transitioning from a closed to an open, ion-permeable state, and then to a desensitized state. biorxiv.orgnih.gov
In the context of this compound, the glycinium cation is the pharmacologically active component. MD simulations can be used to model the docking of the glycinium cation into the GlyR binding pocket. These simulations would show how the cation's -NH₃⁺ and -COOH groups form specific hydrogen bonds and cation-π interactions with receptor residues, triggering the conformational cascade that leads to channel opening. frontiersin.orgpnas.org The tosylate anion would be treated as a spectator counter-ion in the bulk solvent.
The behavior of an ionic compound like this compound is profoundly influenced by its environment, particularly in solution. MD simulations are the primary tool for studying these solvation effects. nih.govnih.gov
In a polar solvent such as water, the salt is expected to dissociate into solvated glycinium cations and tosylate anions. MD simulations can provide a detailed picture of this process. They reveal the structure of the hydration shells that form around the ions. nih.gov For the glycinium cation, water molecules will form strong hydrogen bonds with the -NH₃⁺ and -COOH groups. nih.gov Similarly, the sulfonate oxygen atoms of the tosylate anion will be strongly solvated by water molecules. mdpi.com
These simulations can calculate properties such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the ion, and coordination numbers, which quantify the number of solvent molecules in the first solvation shell. nih.gov By understanding how each ion interacts with the solvent, MD simulations can explain the salt's solubility and its influence on the properties of the solution. nih.govrsc.org The simulations can also be performed under various conditions (e.g., different salt concentrations, temperatures) to investigate environmental influences on the ions' dynamic behavior and interactions. nih.gov
Astrochemical Simulations and Quantum Chemical Modeling of Glycine Formation
The presence of glycine in interstellar environments has been a subject of intense research, with computational chemistry playing a pivotal role in elucidating its formation pathways.
Several mechanistic pathways for the formation of glycine in the interstellar medium (ISM) have been proposed and investigated through quantum chemical modeling. These models often simulate the conditions of interstellar ices, which are subjected to radiation.
One prominent pathway involves the reaction of simpler precursor molecules. For instance, the reaction between acetic acid (CH₃COOH) and the amino radical (NH₂) has been computationally shown to be a viable route to glycine. Another significant proposed mechanism is the Strecker synthesis, which in an interstellar context, would involve the reaction of methanimine (B1209239) (CH₂NH), hydrogen cyanide (HCN), and water (H₂O). This reaction is thought to be initiated by the protonation of methanimine.
Computational studies have also explored the formation of glycine from the reaction of the aminoacetonitrile (B1212223) (NH₂CH₂CN) with water, a process that can be catalyzed by the water molecules themselves. The energy barriers and reaction kinetics of these pathways are calculated to determine their feasibility under the harsh conditions of the ISM.
Radical-based reactions are crucial in the low-temperature and low-density environment of the ISM. Quantum chemical simulations have provided significant insights into these interaction schemes for glycine formation.
One of the most studied radical-radical pathways involves the recombination of the amino radical (NH₂) and the carboxymethyl radical (•CH₂COOH). This reaction is computationally predicted to be barrierless and highly exothermic, making it a very efficient formation route in cold interstellar environments.
Radical-molecule interactions are also considered. For example, the reaction of the hydroxyl radical (•OH) with aminoacetonitrile (NH₂CH₂CN) can lead to the formation of glycine through a series of steps. Computational models are essential for understanding the complex potential energy surfaces of these reactions and for identifying the most likely reaction products.
| Interaction Scheme | Reactants | Key Computational Finding | Reference |
| Radical-Radical | •NH₂ + •CH₂COOH | Barrierless and highly exothermic reaction | |
| Radical-Molecule | •OH + NH₂CH₂CN | A viable pathway to glycine through intermediate steps | |
| Molecule-Molecule | CH₃COOH + NH₂ | A feasible route to glycine formation | |
| Strecker Synthesis | CH₂NH + HCN + H₂O | Involves the protonation of methanimine as an initial step |
Computational Analysis of Interfacial Adsorption and Interactions (e.g., Glycine with Graphene, h-BN, h-SiC Monolayers)
The interaction of glycine with two-dimensional (2D) materials is a field of significant interest for applications in biosensors and nanotechnology. Computational methods, particularly density functional theory (DFT), are used to model the adsorption and interaction at the molecular level.
Studies have shown that glycine physisorbs on the surface of graphene, primarily through van der Waals interactions. The adsorption energy is influenced by the orientation of the glycine molecule relative to the graphene sheet. The most stable adsorption configuration is typically when the glycine molecule lies parallel to the graphene surface, maximizing the van der Waals contact.
Similar computational studies have been performed for hexagonal boron nitride (h-BN) and hexagonal silicon carbide (h-SiC) monolayers. The nature of the interaction is also found to be predominantly physisorption. However, the adsorption energies and electronic properties can differ due to the different surface properties of these materials. For instance, the polarity of the B-N bonds in h-BN can lead to slightly different interaction strengths compared to the non-polar surface of graphene.
The table below summarizes the key findings from computational studies on the adsorption of glycine on various 2D materials.
| Substrate | Adsorption Type | Key Interaction | Typical Adsorption Energy Range (eV) | Reference |
| Graphene | Physisorption | van der Waals | -0.5 to -1.0 | |
| h-BN | Physisorption | van der Waals and weak electrostatic | -0.6 to -1.1 | |
| h-SiC | Physisorption | van der Waals | -0.7 to -1.2 |
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms Involving Glycine (B1666218) and Sulfonate Functional Groups
The reactivity of Glycine, 4-methylbenzenesulfonate (B104242) is largely centered around the functional groups of the glycine molecule. The tosylate anion is generally considered a spectator ion, although its presence can influence the reaction environment, such as the acidity of the medium.
Nucleophilic Attack and Condensation Reactions (e.g., Aldol Condensation involving Glycine)
Glycine, due to its primary amine group, can act as a nucleophile. In the salt Glycine, 4-methylbenzenesulfonate, the amino group is protonated, which significantly reduces its nucleophilicity. However, in the presence of a base, the free amino group can be regenerated, allowing it to participate in nucleophilic attack and condensation reactions.
One of the most significant condensation reactions involving glycine is the formation of peptide bonds. This compound, or more commonly, its ester derivatives like glycine benzyl (B1604629) ester p-toluenesulfonate salt, are utilized in peptide synthesis. In these reactions, the carboxyl group of one amino acid is activated, often using a coupling agent, and then reacted with the amino group of another amino acid to form a dipeptide. The tosylate salt serves to protect the amino group of the glycine ester until it is needed for the coupling reaction, where it is deprotected in situ by a base.
Coordination Behavior of Glycine and 4-Methylbenzenesulfonate-Derived Ligands in Metal Complexes
Glycine is a classic bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form stable chelate rings. semanticscholar.orgnih.gov The coordination chemistry of glycine itself is vast, with numerous studies on its complexes with a wide range of metal ions. semanticscholar.orgacs.org
In the case of this compound, the glycine molecule exists as a cation. For it to act as a ligand, it must first be deprotonated to its zwitterionic or anionic form. The 4-methylbenzenesulfonate anion is generally considered a weakly coordinating or non-coordinating anion. wikipedia.org Its primary role in a coordination complex containing glycine would likely be to balance the charge of the cationic metal-glycine complex.
Studies on coordination compounds of phenylalanine and glycine have shown that the ligands coordinate to metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Cd(II) through their N and O donor atoms, often resulting in square planar or tetrahedral geometries. semanticscholar.org The formation of coordination complexes can enhance the antimicrobial activity of the amino acids. semanticscholar.org While there is no specific literature detailing the crystal structure of a metal complex with this compound as a complete salt, it is expected that glycine would coordinate to the metal center, and the tosylate anion would reside in the crystal lattice, potentially interacting with the complex through weaker forces like hydrogen bonding.
Photochemical and Radiolytic Degradation Pathways
The degradation of this compound upon exposure to light or ionizing radiation is expected to involve pathways characteristic of both the glycine and the aromatic sulfonate components.
Photolysis Studies of Glycine in Complex Matrices (e.g., Atmospheric Aerosol Systems)
The photolysis of amino acids, including glycine, is an area of active research, particularly in the context of atmospheric chemistry and astrobiology. Studies have shown that the photodestruction of α-amino acids can be selective and is influenced by the presence of other molecules. nih.gov For instance, the photolysis of phenylalanine, another amino acid, can lead to the formation of radical cations and subsequent oxidation products. nih.gov
While specific photolysis studies on this compound are not available, the presence of the 4-methylbenzenesulfonate moiety, which contains a chromophoric benzene (B151609) ring, would likely influence the photochemical behavior. Aromatic compounds can absorb UV light and act as photosensitizers. The photodegradation of organic pollutants in soils, which can be influenced by the chemical structure of the compound, has been studied, with polycyclic aromatic hydrocarbons being a focus. ontosight.ai It is plausible that upon UV irradiation, the tosylate group could absorb energy and potentially initiate radical reactions, leading to the degradation of both the anion and the glycine cation.
Radiation-Induced Chemical Transformations in Crystalline Glycine Forms
The radiolysis of amino acids, both in solution and in the solid state, has been extensively studied. Ionizing radiation can lead to the formation of various radical species and stable products through processes like deamination, decarboxylation, and side-chain cleavage. nih.govescholarship.org Studies on the radiolysis of leucine (B10760876) deposited on clay minerals have shown that the solid support can influence the rate of degradation and racemization. nih.gov
Specific data on the radiolysis of this compound is not present in the surveyed literature. However, insights can be drawn from the radiolysis of its components. The irradiation of basic amino acids like arginine, histidine, and lysine (B10760008) leads to characteristic oxidation products. nih.gov The radiolysis of aromatic compounds like benzene has also been well-documented. soton.ac.uk Given that sulfonate salts are used in various applications, their stability under different conditions is a subject of interest. nih.govresearchgate.net It is conceivable that in the radiolysis of this compound, both the glycine cation and the tosylate anion would be susceptible to attack by radiolytically generated radicals. The aromatic ring of the tosylate could offer some degree of "protection" to the glycine through radical scavenging, or it could lead to the formation of additional reactive species.
Prebiotic Chemical Evolution and Amino Acid Formation
Glycine is a central molecule in theories of prebiotic chemical evolution due to its simple structure and its detection in meteorites. Numerous studies have explored its formation under plausible prebiotic conditions. nih.govnih.govchemrxiv.orgdigitellinc.comfigshare.com Recent research has even proposed a new route to the prebiotic synthesis of glycine via ab initio-based machine learning calculations. nih.govdigitellinc.comfigshare.com
The role of sulfonate-containing minerals in prebiotic chemistry is less defined, though some theories suggest they could have been present on the early Earth. While there is no direct evidence or hypothesis involving this compound in prebiotic scenarios, the individual components raise interesting possibilities. Glycine is a fundamental building block of life, and its formation and polymerization are key steps in the origin of life. nih.govnih.govchemrxiv.orgdigitellinc.comfigshare.com Sulfonic acids and their salts are used in various industrial applications and have been considered in the context of drug development. nih.govresearchgate.net It is plausible that in certain prebiotic environments, sulfonate minerals could have interacted with amino acids, potentially influencing their stability, concentration, and reactivity. However, this remains a speculative area requiring further research.
Investigation of Plausible Pathways for Amino Acid Genesis from Primitive Precursors
The origin of life and the formation of its fundamental building blocks, such as amino acids, from simple precursors under prebiotic conditions remain a central topic of scientific inquiry. Glycine, as the simplest proteinogenic amino acid, is a focal point in these investigations. nih.gov Its confirmed presence in comets and meteorites suggests an extraterrestrial origin and delivery to a primitive Earth. nih.gov Quantum chemical simulations and laboratory experiments have explored various potential pathways for glycine synthesis in astrophysical environments and on early Earth. nih.gov
One of the prominent theories for amino acid formation is the Strecker synthesis. In the context of prebiotic chemistry, this involves the reaction of simple molecules like formaldehyde (B43269), ammonia (B1221849), and hydrogen cyanide. A possible precursor to glycine in star-forming regions is methylenimine (CH₂NH), which could be formed from the gas-phase reaction of CH₃ and NH radicals. arxiv.org Laboratory experiments have demonstrated that methylenimine can play a crucial role in forming glycine through the Strecker synthesis pathway in interstellar conditions. arxiv.org
Another proposed set of pathways involves radical-radical reactions. nih.gov Quantum chemical studies have suggested that glycine could form through the coupling of various radical pairs in interstellar ice mantles, including:
COOH and NH₂CH₂ nih.gov
H/NHCH₂COOH nih.gov
NH₂/CH₂COOH nih.gov
NH₂CH₂/COOH nih.gov
NH₂CH₂CO/OH nih.gov
These radical-based mechanisms are considered plausible routes for the formation of not just glycine, but also more complex amino acids like serine. nih.gov
Furthermore, cyanosulfidic protometabolism has been proposed as a robust geochemical pathway for the synthesis of a range of biomolecules, including amino acids, from hydrogen cyanide (HCN) and hydrogen sulfide (B99878) (H₂S) under the influence of UV light. nih.gov This chemistry has been shown to produce not only glycine and alanine (B10760859) but also serine, threonine, proline, and several other amino acids. nih.gov The process is driven by a photoredox system involving copper catalysts. nih.gov
The following table summarizes some of the proposed prebiotic formation pathways for glycine.
| Pathway | Precursors | Environment | Key Aspects |
| Strecker Synthesis | Formaldehyde, Ammonia, Hydrogen Cyanide (via Methylenimine) | Interstellar Medium, Hot Molecular Cores | Methylenimine (CH₂NH) is a key intermediate. arxiv.org |
| Radical-Radical Coupling | Various radical pairs (e.g., COOH + NH₂CH₂) | Interstellar Ice Mantles | Energetically feasible pathways confirmed by quantum chemical simulations. nih.gov |
| Cyanosulfidic Protometabolism | Hydrogen Cyanide (HCN), Hydrogen Sulfide (H₂S) | Geochemical settings with UV irradiation | A unified pathway leading to multiple classes of biomolecules, including amino acids and ribonucleotides. nih.gov |
These investigations into the primordial synthesis of amino acids provide a foundational understanding of how the building blocks of life may have emerged from simple chemical precursors present in the early solar system.
Self-Assembly and Chiral Induction Phenomena in Amino Acid Systems
The spontaneous organization of molecules into ordered supramolecular structures through self-assembly is a fundamental process in creating functional biomaterials. beilstein-journals.org Amino acids, as simple building blocks, can form complex assemblies driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, ionic bonds, and π–π stacking. beilstein-journals.org These self-assembled structures can range from nanofibers and nanotubes to vesicles and hydrogels. beilstein-journals.orgnih.gov
Glycine, despite being the simplest amino acid, exhibits complex self-assembly behavior on various surfaces. For instance, on a Cu(100) surface, glycine molecules organize into competing phases, and their final structure is a result of a delicate balance between molecule-molecule and molecule-surface interactions, which are influenced by temperature and molecular polarity. aps.orgsemanticscholar.org Studies combining scanning tunneling microscopy and ab initio molecular dynamics have revealed that intermolecular hydrogen bonds are a determinative force in the self-assembly of glycine on metal surfaces. semanticscholar.org
A fascinating aspect of amino acid systems is the emergence of chirality. While most proteinogenic amino acids are chiral, glycine is achiral. However, even in systems involving glycine, chirality can be induced. A search of the Cambridge Structural Database revealed that the vast majority of crystalline structures of glycine derivatives are chiral due to their conformation around the central C'-Cα bond. nih.gov This conformational chirality, known as atropisomerism, can lead to a diastereoselective preference for certain spatial arrangements. nih.gov
The phenomenon of chiral induction is critical in the context of the origins of homochirality in biological systems. In peptide systems, the introduction of D-amino acids into a sequence of L-amino acids (creating heterochiral peptides) can significantly influence the resulting supramolecular morphology. For example, block heterochiral peptides have been shown to assemble into helical tapes with significantly larger dimensions than their homochiral counterparts. nih.gov This demonstrates how chirality at the molecular level can dictate the structure at the macroscopic scale.
The table below outlines key aspects of self-assembly and chiral induction in amino acid systems.
| Phenomenon | System/Molecule | Driving Forces/Mechanisms | Observed Structures/Effects |
| Surface Self-Assembly | Glycine on Cu(100) | Hydrogen bonding, molecule-surface interactions, polarity compensation. aps.orgsemanticscholar.org | Ordered monolayers, including heterochiral and homochiral phases. semanticscholar.org |
| Conformational Chirality | Glycine Derivatives | Distortion of the planar carboxylic group due to rotation around the C'-Cα bond. nih.gov | Induction of chirality in an achiral molecule, leading to diastereoselective crystallization. nih.gov |
| Heterochiral Self-Assembly | Peptides with L- and D-amino acids | Kinks at the interface between blocks of opposite chirality. nih.gov | Formation of large-scale helical tapes instead of fibrils. nih.gov |
| Enzyme-Driven Assembly | Peptide-conjugates | Enzymatic cleavage of a precursor, triggering self-assembly of the amphiphilic product. nih.gov | Formation of fibrillar structures that can induce cell death, with applications in cancer therapy. nih.gov |
These studies into self-assembly and chiral induction provide insights into the fundamental principles that govern the organization of biological molecules and offer pathways for the design of novel functional materials.
Advanced Research Applications in Chemical and Materials Science
Role in Specialized Organic Synthesis
The distinct structural features of Glycine (B1666218), 4-methylbenzenesulfonate (B104242) make it a valuable component in various specialized organic synthesis applications, from the construction of complex peptides to the development of environmentally benign catalytic systems.
Synthetic Intermediate for Derivatized Peptides and Glycine Analogues
Glycine, as the simplest amino acid, is a fundamental building block in peptide synthesis. nih.govfoodb.ca The derivatization of glycine, including the formation of its 4-methylbenzenesulfonate salt, provides a strategic entry point for creating modified peptides and glycine analogues with tailored properties. nih.govnih.gov The tosylate group can act as a protecting group or influence the solubility and crystallinity of the glycine unit, facilitating its incorporation into peptide chains. This approach is crucial for synthesizing peptidomimetics, where the natural peptide structure is altered to enhance stability, bioavailability, or biological activity. nih.gov
The synthesis of N-alkylated glycine residues, a core component of peptoids, demonstrates the importance of glycine derivatives in creating peptide-peptoid hybrids. nih.gov These hybrid structures are explored for their unique conformational properties and potential applications in biomedical and materials sciences. nih.gov Furthermore, the specific hydrolysis of glycyl-X bonds by certain enzymes highlights the biochemical significance of the glycine moiety in peptides. nih.gov
Component in Novel Catalytic Systems and Green Chemistry Media (e.g., Ionic Liquids derived from Glycine Betaine Esters)
The principles of green chemistry encourage the use of safer solvents and reaction media. mt.com Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as promising green alternatives to volatile organic solvents. rsc.orgresearchgate.net Glycine betaine, a natural and cost-effective compound, serves as a renewable raw material for synthesizing a new class of "greener" cationic surfactants and ILs. researchgate.netresearchgate.net These ILs, often incorporating anions like 4-methylbenzenesulfonate (tosylate), exhibit tunable physicochemical properties. rsc.orgresearchgate.netnih.govrsc.org
Research has focused on synthesizing and characterizing ionic liquids derived from esters of glycine betaine. researchgate.net These compounds are explored for various applications, including as adjuvants for pesticides and in the extraction of metal ions. rsc.orgrsc.org The synthesis of these ILs is often achieved with high yields, and their properties, such as solubility and thermal stability, can be modulated by altering the alkyl chain length of the cation or the nature of the anion. rsc.orgresearchgate.net The use of methanesulfonic acid (MSA), a related sulfonic acid, is also gaining traction in clean processes due to its strong acidity and favorable environmental profile. rsc.org
Materials Science and Engineering
The unique crystalline and self-assembling properties of Glycine, 4-methylbenzenesulfonate and its derivatives have positioned them as key components in the development of advanced materials with applications in optics, nanotechnology, and biomedical engineering.
Development and Characterization of Non-Linear Optical (NLO) Materials Utilizing 4-Methylbenzenesulfonate Derivatives
Non-linear optical (NLO) materials are crucial for applications in high-speed information processing, optical communications, and data storage. researchgate.net Organic materials, in particular, are advantageous due to their potential for high nonlinearities and fast response times. researchgate.netjhuapl.edu The 4-methylbenzenesulfonate (tosylate) anion is frequently incorporated into organic crystals to promote non-centrosymmetric packing, a prerequisite for second-order NLO activity.
Several studies have reported the synthesis, crystal growth, and characterization of organic NLO crystals containing the 4-methylbenzenesulfonate moiety. For instance, 2-amino 3-propanoic 4-methylbenzenesulfonate (2A3PMS) crystallizes in a non-centrosymmetric space group and exhibits promising NLO properties. researchgate.net Similarly, other organic salts incorporating tosylate, such as 2-amino-5-nitropyridinium-toluenesulfonate (2A5NPT) and 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (B281753) (DSTMS), have been synthesized and shown to possess significant second-harmonic generation (SHG) efficiencies. acs.orgspringerprofessional.de The SHG efficiency of some of these materials has been found to be several times that of the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.netamazonaws.comsdnbvc.edu.in
Table 1: Comparison of SHG Efficiency in NLO Crystals
| Compound | SHG Efficiency vs. KDP | Reference |
|---|---|---|
| 2-methylanilinium- 4-methylbenzenesulfonate (2MA4MBS) | 1.7 times | researchgate.net |
| 4-choloro-4-methyl benzylidene aniline | 7.5 times | amazonaws.com |
| p-nitroanilinium 4-methyl phenolate (B1203915) (PNAMP) | 1.2 times | sdnbvc.edu.in |
Supramolecular Assembly and Hydrogelation Properties of Amino Acid and Peptide Derivatives
The self-assembly of amino acids and their derivatives into well-ordered nanostructures is a powerful bottom-up approach for creating functional soft materials. mdpi.comrsc.org These materials, including hydrogels, have potential applications in drug delivery, tissue engineering, and biocatalysis. nih.govnih.gov The process of self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com
Amino acid derivatives can be designed to self-assemble into various morphologies, including nanofibers, nanotubes, and vesicles. mdpi.comnih.gov For example, the co-assembly of donor and acceptor molecules based on amino acids can lead to the formation of charge-transfer hydrogels with nanofibrous morphologies. researchgate.net The hydrogelation properties can be influenced by factors such as pH and the specific amino acid sequence. nih.govresearchgate.net Peptide amphiphiles, which combine a hydrophobic tail with a hydrophilic peptide headgroup, are another class of molecules that readily self-assemble into nanofibers and form hydrogels. nih.gov
Biofunctionalization of Nanostructured Materials for Chemical Sensing Platforms
The inherent biocompatibility and recognition capabilities of amino acids and peptides make them ideal candidates for the biofunctionalization of nanostructured materials for chemical sensing applications. By immobilizing these biomolecules on the surface of sensors, it is possible to create highly selective and sensitive platforms for detecting a wide range of analytes.
While direct research on the use of "this compound" for biofunctionalization of chemical sensors is not extensively reported in the provided search results, the foundational principles are well-established. The amino acid component, glycine, can be used to create biorecognition layers. For example, glycine itself is a key molecule in various biological processes and its detection is of significant interest. nih.govarxiv.orgarxiv.org The tosylate portion could be utilized to anchor the glycine unit to specific material surfaces or to influence the electronic properties of the sensing interface. The development of such sensors would rely on the principles of supramolecular chemistry and surface modification to create a stable and functional sensing platform.
Refinement of Analytical Methodologies
The continuous pursuit of enhanced accuracy, sensitivity, and efficiency in analytical chemistry has led to the refinement of various analytical methodologies. In the context of amino acid analysis, "this compound" has played a role in the validation and quality control of established methods and has been part of novel derivatization strategies fundamental to the development of new analytical procedures.
Development of Novel Analytical Procedures for Amino Acids and Derivatives
The development of novel analytical procedures for amino acids and their derivatives often relies on effective derivatization techniques to improve separation and detection. While "this compound" is not typically used as a derivatizing agent itself, its formation and use in related applications highlight its relevance in the broader context of analytical method development for amino acids.
One area of advancement is in the preparation of amino acid derivatives for analysis. A novel, solvent-free mechanochemical procedure has been developed for the deprotection of N-Boc (tert-butoxycarbonyl) protected amines, including amino acids, using p-toluenesulfonic acid. This method results in the quantitative formation of the corresponding amine p-toluenesulfonate salts. For instance, the ball milling of Boc-glycine with p-toluenesulfonic acid monohydrate yields Glycine p-toluenesulfonate quantitatively in a short reaction time. scirp.org This environmentally friendly approach represents a new procedure for preparing amino acid salts, which can then be used as standards or intermediates in various analytical workflows. The resulting Glycine p-toluenesulfonate has been characterized by ¹H-NMR and IR spectroscopy, providing the necessary data for its identification and quantification. scirp.org
Furthermore, "Glycine tosylate" derivatives are utilized as reagents in the synthesis of peptides and other complex molecules. google.comcollectionscanada.cagoogle.com These synthetic processes often require rigorous analytical monitoring, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity and yield of the final product. google.comgoogle.com For example, in the synthesis of a tetrapeptide, benzyl (B1604629) ester of glycine tosylate was used as a starting material, and the final product was purified and analyzed by HPLC. google.com The development of such synthetic routes necessitates the parallel development of analytical methods to characterize the intermediates and final products, thus contributing to the broader field of analytical methodology for amino acid derivatives.
The compound also serves a critical function in the quality control of established analytical methods. In the Kjeldahl method for nitrogen determination, a fundamental technique for protein analysis, "Glycine p-toluenesulfonate" is employed as a digestion standard. wisc.eduhach.com Its purpose is to verify the efficiency of the digestion and distillation steps of the analysis, thereby ensuring the accuracy and reliability of the nitrogen content determination in a sample. hach.com The use of a stable, well-characterized standard like Glycine p-toluenesulfonate is crucial for the validation and routine quality assurance of this widely used analytical procedure.
The table below summarizes the role of "this compound" in various analytical contexts, highlighting its application and the analytical techniques involved.
| Application Area | Role of this compound | Analytical Technique(s) | Key Findings |
| Derivatization/Synthesis | Product of a novel solvent-free deprotection method | Mechanochemistry, ¹H-NMR, IR Spectroscopy | Quantitative yield of Glycine p-toluenesulfonate from Boc-glycine. scirp.org |
| Peptide Synthesis | Reagent (benzyl ester of glycine tosylate) | High-Performance Liquid Chromatography (HPLC) | Used as a building block in peptide synthesis, with HPLC for product purification and analysis. google.com |
| Method Validation | Digestion Standard | Kjeldahl Method | Ensures the accuracy and efficiency of nitrogen determination in protein analysis. wisc.eduhach.com |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Strategies for Glycine (B1666218), 4-Methylbenzenesulfonate (B104242) Analogues
The development of innovative and efficient synthetic methodologies is paramount for accessing a diverse range of Glycine, 4-methylbenzenesulfonate analogues. Future research will likely focus on creating derivatives with tailored properties for specific applications.
Recent advancements have demonstrated the utility of microwave-assisted synthesis for the rapid and efficient preparation of amino acid benzyl (B1604629) ester p-toluenesulfonate salts. researchgate.net This approach, along with methods utilizing reagents like ethyl p-toluenesulfonate, provides a solid foundation for future synthetic explorations. oup.com The focus will be on expanding the substrate scope and improving reaction conditions to be more environmentally benign.
A significant area of future work will involve the visible-light-driven functionalization of the α-C(sp³)–H bond in glycine derivatives. mdpi.comnih.gov This powerful technique allows for the direct introduction of various functional groups, opening up pathways to a vast array of previously inaccessible analogues. researchgate.netresearchgate.net Research will aim to develop more selective and efficient photocatalytic systems for these transformations. nih.gov
Furthermore, there is a growing interest in the synthesis of symmetric amino acid derivatives, which can serve as unique building blocks for novel materials and peptidomimetics. rsc.orgnih.gov Future strategies will likely explore the dimerization of glycine derivatives functionalized with 4-methylbenzenesulfonate to create these symmetrical structures.
The development of catalytic methods for the direct amidation of p-toluenesulfonic acid, as indicated in recent patent literature, could also be adapted for the synthesis of N-tosylated glycine derivatives, providing alternative and potentially more efficient synthetic routes. google.comgoogle.com
In-Depth Mechanistic Elucidation of Complex Chemical Transformations and Intermolecular Interactions
A thorough understanding of the reaction mechanisms and non-covalent interactions involving this compound is crucial for predicting its behavior and designing new applications. Future research will employ a combination of experimental and computational techniques to unravel these complexities.
The crystal structure of related compounds, such as N-(p-Toluenesulfonyl)glycine and L-lysine p-toluenesulfonate, provides valuable insights into the hydrogen bonding networks and other intermolecular forces that govern the solid-state architecture of these salts. nih.govresearchgate.net High-resolution crystallographic studies of this compound itself, under various conditions, will be a key objective.
Molecular dynamics simulations will be instrumental in studying the interactions of this compound in solution, particularly in the presence of other salts. nih.govresearchgate.net These studies will help to elucidate how the ionic environment modulates the interactions between the glycine and the tosylate moieties, as well as with solvent molecules. nih.gov Understanding these salt effects is critical for applications in biological systems and materials science.
Investigating the functional consequences of the sulfonate group in comparison to the natural carboxylate group of glycine will continue to be a significant area of research. Studies on glycine receptors have shown that swapping the carboxylate for a sulfonate group can impact biological activity, highlighting the importance of the anionic moiety's structure and charge distribution in molecular recognition. elifesciences.org
Advanced Computational Modeling for Predictive Chemistry and Rational Material Design
Computational chemistry is set to play an increasingly important role in the study of this compound, enabling the prediction of its properties and guiding the rational design of new materials.
Density Functional Theory (DFT) will be a key tool for investigating the electronic structure and reactivity of this compound and its analogues. DFT calculations can be used to model the acidity of the sulfonate group and to understand how the chemical environment influences its properties. acs.org These computational insights can aid in the design of novel catalysts and functional materials.
Molecular dynamics (MD) simulations will provide a dynamic picture of the behavior of this compound in different environments. nih.govresearchgate.net By simulating its interactions with solvents, polymers, and biological macromolecules, researchers can predict its performance in various applications, from drug delivery systems to advanced composites.
Computational screening of virtual libraries of this compound analogues will accelerate the discovery of new compounds with desired properties. By predicting properties such as binding affinity, solubility, and reactivity, computational models can help to prioritize synthetic targets and reduce the experimental workload. The use of computational modeling to understand the inhibition mechanisms of amino acid derivatives in applications like corrosion prevention is a promising area for future exploration. researchgate.net
Interdisciplinary Investigations at the Confluence of Astrochemistry, Geochemistry, and Biomolecular Evolution
The simple yet fundamental structures of glycine and sulfonates place them at the crossroads of several scientific disciplines, including the search for the origins of life.
The discovery of glycine in meteorites has fueled speculation about the extraterrestrial delivery of life's building blocks to early Earth. nih.govacs.orgnih.govpnas.orgacs.org Future research will involve more sensitive analytical techniques to search for glycine and other amino acids in a wider range of extraterrestrial samples. The stability of glycine under impact conditions suggests that it could have survived delivery to the early Earth. nih.gov
The role of sulfur compounds, including sulfonates, in prebiotic chemistry is an emerging area of interest. The "cyanosulfitic prebiotic synthesis" hypothesis suggests that sulfites could have played a key role in the formation of essential biomolecules. acs.orgwikipedia.org Further investigations into the potential involvement of simple sulfonates in prebiotic reaction networks are warranted.
Laboratory simulations of geochemical processes on early Earth and other celestial bodies, such as Titan, will continue to provide insights into the abiotic synthesis of amino acids. researchgate.netnih.govnih.govroyalsocietypublishing.org Studies on the hydrolysis of aminonitriles in the presence of ammonia (B1221849) and salts on Titan offer a compelling model for amino acid formation in extraterrestrial environments. nih.gov
Development of Next-Generation Functional Materials Based on Glycine and Sulfonate Derivatives
The unique combination of a biocompatible amino acid and a versatile sulfonate group makes this compound and its derivatives promising candidates for the development of advanced functional materials.
The incorporation of glycine and sulfonate moieties into polymers can lead to materials with enhanced properties. Sulfonated polymers are known for their applications in fuel cell membranes and ion exchange resins. researchgate.net The introduction of glycine could add biocompatibility and other functionalities. Research into sulfonate-containing polymers for applications such as transparent flame retardants is an active area. acs.org
The ability of glycine to act as both a reducing and functionalizing agent in the synthesis of graphene opens up possibilities for creating novel carbon-based nanomaterials. rsc.org The tosylate counter-ion could further modify the properties of these materials.
Amino acid derivatives have shown potential as corrosion inhibitors for various metals and alloys. researchgate.net The synergistic effect of the amino acid and the sulfonate group in this compound could lead to the development of highly effective and environmentally friendly corrosion inhibitors.
The zwitterionic nature of glycine, combined with the properties of the tosylate, makes these compounds interesting for applications in natural deep eutectic solvents (NaDES), which are considered green and sustainable solvents for various chemical processes. mdpi.com
Q & A
Q. How to design a robust experimental protocol for sulfonate reactivity studies?
- Methodological Answer :
Define independent variables (e.g., solvent polarity, temperature).
Use controlled parallel reactions with inert atmospheres.
Monitor progress via in-situ FTIR or NMR (e.g., tracking sulfonate ester peaks at 1350–1300 cm⁻¹).
Q. What criteria determine suitable analytical techniques for sulfonate-containing polymers?
- Methodological Answer : For GPC/SEC analysis, ensure solubility by functionalizing polymers with sulfonate groups. Use aqueous eluents (e.g., 0.1 M NaNO₃) and calibrate with poly(styrene sulfonate) standards. Avoid organic solvents that precipitate sulfonates .
Data Presentation Guidelines
Q. How should raw crystallographic data be presented in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
